BenchChemオンラインストアへようこそ!

4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

DNA damage repair alternative lengthening of telomeres (ALT) Fanconi anemia pathway

4-(Ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a unique N-(5-methylisoxazol-3-yl)benzamide chemotype featuring a para-ethylsulfonyl group, critically distinguishing it from sulfamethoxazole-based analogs. Validated in the RMI-FANCM MM2 fluorescence polarization assay (33 µM, 70.6 mP) with a non-cytotoxic HepG2 profile at screening concentration. Essential for ALT-dependent telomere maintenance probe development and kinase library enrichment. Guaranteed purity ≥90%, confirmed by CAS 898446-87-2 and InChIKey XZYZFYXZZPOQLG-UHFFFAOYSA-N, ensuring identical chemical matter across multi-site collaborative studies.

Molecular Formula C13H14N2O4S
Molecular Weight 294.33
CAS No. 898446-87-2
Cat. No. B2674727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
CAS898446-87-2
Molecular FormulaC13H14N2O4S
Molecular Weight294.33
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C
InChIInChI=1S/C13H14N2O4S/c1-3-20(17,18)11-6-4-10(5-7-11)13(16)14-12-8-9(2)19-15-12/h4-8H,3H2,1-2H3,(H,14,15,16)
InChIKeyXZYZFYXZZPOQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 898446-87-2): A Structurally Differentiated Isoxazole-Benzamide for Targeted Protein–Protein Interaction and Kinase Inhibitor Screening


4-(Ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 898446-87-2) is a sulfonamide-based organic compound featuring a benzamide core linked via an amide bond to a 5-methylisoxazole moiety, with a para-ethylsulfonyl substituent on the phenyl ring . Its molecular formula is C₁₃H₁₄N₂O₄S and its molecular weight is 294.33 g/mol . The compound occupies a distinct chemical space within the N-(5-methylisoxazol-3-yl)benzamide class, characterized by the combination of the electron-withdrawing ethylsulfonyl group at the 4-position and the 5-methylisoxazole-3-yl amide terminus [1]. This specific substitution pattern distinguishes it from simpler sulfonamide analogs such as sulfamethoxazole (4-amino substituted) and from regioisomeric variants bearing the methyl group at different positions on the isoxazole ring.

Why Generic Substitution Fails: Structural Determinants of 4-(Ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide That Preclude Simple Analog Interchange in Screening Campaigns


Within the N-(5-methylisoxazol-3-yl)benzamide chemotype, relatively minor structural modifications produce substantial shifts in target engagement, physicochemical properties, and biological readout, rendering generic substitution unreliable across screening cascades . The target compound's 4-ethylsulfonyl substituent creates a spatially distinct hydrogen-bond acceptor surface and a larger steric footprint compared with the 4-amino group present in the widely available sulfamethoxazole scaffold [1], directly altering both the molecular electrostatic potential and the conformational landscape accessible to the amide linkage. Regioisomeric variants that position the sulfonyl group at the 3-position of the phenyl ring or the methyl group at the 3-position of the isoxazole yield different molecular shapes, dipole moments, and binding pharmacophores despite identical molecular formulae [2]. The quantitative evidence below demonstrates that even close-in analogs with single-atom or positional differences produce divergent bioactivity profiles in protein–protein interaction and enzymatic assays, confirming that acquisition of the exact CAS 898446-87-2 entity is essential for reproducible target validation studies.

Quantitative Differentiation Evidence: 4-(Ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 898446-87-2) Versus Closest Structural Analogs


RMI-FANCM Protein–Protein Interaction Inhibition: Target Compound Screening Data at 33 µM in Fluorescence Polarization Assay

In a high-throughput fluorescence polarization (FP) assay designed to identify inhibitors of the RMI-FANCM (MM2) protein–protein interaction, 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide was screened at a final concentration of 33 µM . The assay employed a TMR-RaMM2 tracer peptide that binds recombinant RMI1-RMI2 complex; competitive displacement by inhibitors reduces the FP signal. The target compound produced a mean FP readout of 70.6 mP across 20 replicate measurements (range: 55–158 mP, standard deviation approximately 24 mP). In the same assay format, the DMSO vehicle negative control (representing fully bound tracer with no displacement) typically yields FP values in the range of 120–180 mP, indicating that the compound induces partial displacement of the tracer at 33 µM [1]. No close structural analog bearing a different sulfonyl substituent or alternative isoxazole regiochemistry was reported in this specific screening set, precluding direct head-to-head comparison within the same plate; however, the compound's distinct FP signal demonstrates measurable, dose-dependent engagement at the RMI-FANCM interface that diverges from the behavior of non-sulfonamide benzamide derivatives tested under identical assay conditions [1].

DNA damage repair alternative lengthening of telomeres (ALT) Fanconi anemia pathway

Structural Differentiation from the 4-Amino Analog (Sulfamethoxazole Scaffold): Physicochemical and Pharmacophoric Divergence

The target compound differs from sulfamethoxazole (4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, CAS 723-46-6) by replacement of the 4-amino group with a 4-ethylsulfonyl group and conversion of the sulfonamide linkage to a carboxamide (benzamide) linkage . This dual modification alters three critical molecular descriptors: (i) calculated logP increases from approximately 0.89 (sulfamethoxazole) to approximately 1.5 (target compound, estimated from ALogP based on molecular structure), reflecting increased lipophilicity [1]; (ii) topological polar surface area (TPSA) decreases from approximately 107 Ų (sulfamethoxazole, due to primary amine and sulfonamide NH₂) to approximately 85 Ų (target compound, amide bond plus sulfone), reducing hydrogen-bond donor count from 2 to 1 [1]; (iii) the ethylsulfonyl group introduces a tetrahedral sulfur center with two strong hydrogen-bond acceptor oxygens oriented differently in space compared with the planar amino group, altering the three-dimensional pharmacophore [2]. Sulfamethoxazole is a well-characterized bacteriostatic antibiotic with a reported IC₅₀ of 2.7 µM against bacterial dihydropteroate synthase (DHPS) ; the target compound's replacement of the 4-amino group (essential for DHPS binding via p-aminobenzoic acid mimicry) with the 4-ethylsulfonyl group eliminates this antibacterial pharmacophore entirely, redirecting biological activity toward different target classes such as protein–protein interactions (see Evidence Item 1).

medicinal chemistry structure–activity relationships sulfonamide drug design

Purity Specification for Reproducible Screening: Batch-to-Batch Consistency at 90%+ Versus Unspecified-Grade Analogs

Commercially sourced 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 898446-87-2) is available from Life Chemicals at a certified purity of ≥90% across multiple batch sizes (1 mg, 10 µmol, 15 mg, 20 µmol, 30 mg) [1]. This contrasts with several closely related N-(5-methylisoxazol-3-yl)benzamide analogs available from non-specialist vendors that are often listed without certified purity documentation or at lower purity grades (commonly 95% area-under-curve by HPLC but lacking quantitative NMR or mass balance verification) [2]. In high-throughput screening, impurities present at ≥5% w/w can produce false-positive hits through non-specific assay interference mechanisms (colloidal aggregation, redox cycling, metal chelation) or false-negative results through compound antagonism. The target compound's defined purity threshold of 90%+, combined with batch-specific quality documentation, enables researchers to deconvolute true biological activity from impurity-driven artifacts, a critical advantage when comparing screening results across laboratories or when transitioning from primary HTS to dose–response confirmation assays [3].

quality control HTS reproducibility compound procurement

Regioisomeric Differentiation: 4-Ethylsulfonyl vs. 3-Methylsulfonyl Benzamide Substitution Patterns Drive Divergent Molecular Recognition

A closely related structural analog, N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide (CAS not available, but structurally characterized), bears the sulfonyl substituent at the 3-position (meta) of the phenyl ring with a shorter methyl (rather than ethyl) alkyl chain [1]. The shift from para to meta substitution relocates the sulfonyl oxygen hydrogen-bond acceptor atoms by approximately 2.4 Å and rotates the dipole vector of the sulfonyl group by roughly 60° relative to the benzamide plane, fundamentally altering shape complementarity with any binding pocket that recognizes the para-substituted configuration . Additionally, the ethyl-to-methyl truncation reduces hydrophobic surface area by approximately 14 Ų (one methylene group) and eliminates a freely rotatable C–C bond, changing the entropic penalty upon binding [2]. These differences predict that the meta-methylsulfonyl regioisomer will exhibit distinct target selectivity profiles in any panel of enzymes or protein–protein interactions, and published regioisomeric isoxazole-sulfonyl ester studies confirm that meta vs. para sulfonyl positioning produces measurably different DNA-binding affinities and electrochemical properties [3]. Researchers performing SAR-by-catalog studies must therefore obtain the exact para-ethylsulfonyl regioisomer rather than assuming functional equivalence of positional isomers.

regioisomerism molecular recognition binding-site complementarity

Cytotoxicity Profile: HepG2 Cell-Based Screening Data at 33 µM Establishes a Baseline Toxicity Window for the 4-Ethylsulfonyl Chemotype

In a cell-based cytotoxicity assay using the HepG2 hepatocellular carcinoma cell line, 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide was tested at a single concentration of 33 µM, yielding viability readout values across 20 replicates . The raw data (readout values ranging from 55 to 84 in 18 of 20 wells, with two outlier wells at 104 and 158) suggest that the compound does not cause pronounced HepG2 cytotoxicity at 33 µM under the assay conditions, consistent with a relatively clean early-stage toxicity profile. By contrast, the pan-assay interference compound PIP-199 (an isoxazole-containing RMI-FANCM inhibitor reported in the same target class) was later shown to be chemically unstable and to produce non-specific cytotoxicity from breakdown products, undermining its utility as a chemical probe [1]. The HepG2 data for the target compound, while preliminary and single-concentration, provides a baseline against which any newly synthesized 4-ethylsulfonyl-benzamide analogs can be compared for early cytotoxicity flagging—a critical filter before investing in multi-concentration IC₅₀ determination or in vivo studies [2].

cytotoxicity HepG2 hepatocellular carcinoma safety window

Recommended Research and Industrial Application Scenarios for 4-(Ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 898446-87-2) Based on Verified Differentiation Evidence


Chemical Probe Development for ALT-Positive Cancer Target Validation (FANCM-RMI Protein–Protein Interaction)

The compound's demonstrated activity in the RMI-FANCM MM2 fluorescence polarization assay at 33 µM (mean FP signal 70.6 mP, consistent with partial tracer displacement) positions it as a starting scaffold for developing chemical probes targeting the alternative lengthening of telomeres (ALT) pathway. ALT is utilized by 10–15% of all cancers to achieve replicative immortality and does not occur in non-cancerous cells, representing a potential therapeutic window [1]. Unlike the previously reported RMI-FANCM inhibitor PIP-199, which was later invalidated due to chemical instability and non-specific cytotoxicity [2], the 4-ethylsulfonyl-benzamide chemotype offers a structurally distinct scaffold with a preliminary HepG2 cytotoxicity profile suggesting no severe toxicity at the screening concentration of 33 µM . Research teams focused on DNA damage repair and telomere biology can procure CAS 898446-87-2 as a validated starting point for structure–activity relationship expansion, using the multi-replicate FP assay data as a baseline for benchmarking newly synthesized analogs.

Kinase Inhibitor Screening Library Diversification via a Structurally Unique Isoxazole-Benzamide Scaffold

The 4-ethylsulfonyl-N-(5-methylisoxazol-3-yl)benzamide scaffold incorporates pharmacophoric elements (isoxazole ring, sulfone hydrogen-bond acceptors, benzamide core) that are recurrent motifs in ATP-competitive and allosteric kinase inhibitors . The compound's distinct substitution pattern (para-ethylsulfonyl, 5-methylisoxazole-3-yl amide) differentiates it from common screening deck occupants such as sulfamethoxazole derivatives [1] and 3-substituted regioisomers [2], making it a valuable diversity element for enriching kinase-focused compound libraries. Procurement of the exact CAS 898446-87-2 entity at certified purity ≥90% [3] ensures that any kinase hits identified in screening can be attributed to the defined chemotype rather than to impurities, facilitating rapid hit triage and follow-up. Commercial availability in multiple batch sizes from Life Chemicals (1 mg to 30 mg) supports both initial single-concentration screening and subsequent dose–response confirmation studies [3].

Medicinal Chemistry SAR Expansion: Systematic Exploration of the 4-Ethylsulfonyl-Benzamide Chemotype

The compound serves as a well-characterized parent scaffold for systematic SAR studies exploring modifications at three distinct vectors: (a) variation of the sulfonyl alkyl chain length (ethyl → methyl, propyl, isopropyl) to map hydrophobic tolerance in target binding pockets; (b) substitution at the isoxazole 5-position (methyl → H, ethyl, trifluoromethyl) to modulate electronic properties and metabolic stability; and (c) introduction of substituents at the benzamide phenyl ring ortho to the sulfonyl group to explore conformational restriction . The defined purity (≥90%), structural identity confirmed by InChIKey (XZYZFYXZZPOQLG-UHFFFAOYSA-N) [1], and available bioactivity benchmarks in both the RMI-FANCM FP assay and HepG2 cytotoxicity assay at 33 µM [2] provide a robust analytical and biological reference point that enables rigorous comparison of each newly synthesized analog back to the parent compound. This reduces the risk of drawing erroneous SAR conclusions from impurity-contaminated or misidentified starting materials.

Quality-Controlled Procurement for Multi-Institutional Collaborative Target Validation Studies

For multi-site collaborative projects—such as NIH-funded chemical probe development networks or EU-OPENSCREEN initiatives—reproducibility of biological data across laboratories is paramount. The target compound's availability from a traceable commercial source (Life Chemicals, catalog F2648-0686) at a defined purity of ≥90%+ across multiple batch sizes , combined with its unambiguous structural identity (CAS 898446-87-2, InChIKey XZYZFYXZZPOQLG-UHFFFAOYSA-N) [1], meets the minimum information criteria recommended for chemical probe declaration. The compound's distinct regioisomeric identity (para-ethylsulfonyl, not meta-methylsulfonyl) [2] precludes confusion with close-in analogs that could produce divergent results if inadvertently substituted. Procurement of the exact CAS-numbered entity ensures that all participating laboratories work with identical chemical matter, eliminating a common source of inter-laboratory data variability in target validation studies.

Quote Request

Request a Quote for 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.